5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide

Description

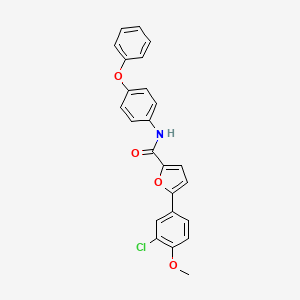

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide is a furanamide derivative characterized by a 3-chloro-4-methoxyphenyl substituent at the 5-position of the furan ring and an N-(4-phenoxyphenyl)amide group at the 2-position (Figure 1).

Figure 1: Proposed structure of this compound.

Properties

CAS No. |

853333-70-7 |

|---|---|

Molecular Formula |

C24H18ClNO4 |

Molecular Weight |

419.9 g/mol |

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C24H18ClNO4/c1-28-22-12-7-16(15-20(22)25)21-13-14-23(30-21)24(27)26-17-8-10-19(11-9-17)29-18-5-3-2-4-6-18/h2-15H,1H3,(H,26,27) |

InChI Key |

RUQFVBCMGQZBGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution reactions:

Amidation: The final step involves the formation of the amide bond between the furan ring and the 4-phenoxyphenyl group, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

- Halogenation Patterns : The target compound’s 3-chloro-4-methoxyphenyl group mirrors fragment 15 (N-(3-chloro-4-methoxyphenyl)acetamide), which forms halogen bonds with Gly151 in protein targets (). In contrast, analogs like 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide () highlight the impact of halogen position on binding specificity.

- Substitutions with sulfamoyl () or morpholinyl groups () alter polarity and bioavailability.

- Synthetic Routes : Many analogs are synthesized via amide coupling, as seen in , where carboxylic acids react with amines using coupling agents like HATU or EDCI.

Physicochemical Properties

- The target compound’s molecular weight (~400.81 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability.

- Methoxy and chloro groups balance hydrophobicity and electronic effects, whereas bromine () increases molecular weight and polarizability.

Biological Activity

5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide is a synthetic organic compound notable for its unique structural features, including a furan ring and multiple aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 419.9 g/mol

- CAS Number : 853333-70-7

- IUPAC Name : 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)furan-2-carboxamide

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Anticancer Properties : Compounds with similar furan and phenyl structures have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Activity : The unique combination of functional groups may contribute to antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including:

- Enzymes : It may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptors : The compound could bind to various receptors, modulating signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide | Similar furan core, different substituents | Potential antitumor activity |

| 5-(3-Methylphenyl)-N-(4-fluorophenyl)-2-furamide | Variation in phenyl substituents | Anti-inflammatory properties |

| 5-(4-Methoxyphenyl)-N-(3-nitrophenyl)-2-furamide | Different nitro substitution | Antimicrobial activity |

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Substitution Reactions : Involves nucleophilic substitutions on the aromatic rings.

- Amidation : Formation of the amide bond using coupling reagents like EDCI or DCC.

This compound is utilized in various fields, including:

- Medicinal Chemistry : As a potential drug candidate targeting specific diseases.

- Material Science : In the development of advanced materials due to its unique physical properties.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in vitro against several cancer cell lines. For instance:

- In Vitro Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation.

- Antimicrobial Testing : Another investigation revealed its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.